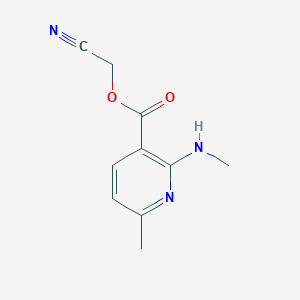
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. CMAP is a pyridine derivative that has a cyano group and a methylamino group attached to it. This compound is known to have a wide range of biological activities, making it a valuable tool for researchers studying various biological processes.
Mécanisme D'action
The mechanism of action of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity and/or binding to specific receptors. For example, the inhibition of acetylcholinesterase by Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is thought to occur through the formation of a covalent bond between the cyano group of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate and the active site of the enzyme.
Effets Biochimiques Et Physiologiques
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the regulation of cell signaling pathways. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate in lab experiments is its high potency and selectivity for specific targets. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is its potential toxicity, which must be carefully evaluated in any experimental setting.
Orientations Futures
There are several future directions for research involving Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate. One potential area of study is the development of new drugs targeting the adenosine A1 receptor based on the structure of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate. Additionally, further studies are needed to fully elucidate the mechanism of action of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate and its potential therapeutic applications. Finally, the synthesis of new derivatives of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate with improved potency and selectivity could lead to the development of more effective drugs for a variety of diseases.
Méthodes De Synthèse
The synthesis of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with sodium cyanide to form the corresponding nitrile. This nitrile is then reduced using lithium aluminum hydride to obtain the corresponding amine. Finally, the amine is reacted with methyl chloroformate to form Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate.
Applications De Recherche Scientifique
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. Specifically, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to bind to the adenosine A1 receptor, making it a potential lead compound for the development of new drugs targeting this receptor.
Propriétés
Numéro CAS |
178932-23-5 |
|---|---|
Nom du produit |
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate |
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-4-8(9(12-2)13-7)10(14)15-6-5-11/h3-4H,6H2,1-2H3,(H,12,13) |
Clé InChI |
YPVULMQTMAFHIQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(=O)OCC#N)NC |
SMILES canonique |
CC1=NC(=C(C=C1)C(=O)OCC#N)NC |
Synonymes |
3-Pyridinecarboxylicacid,6-methyl-2-(methylamino)-,cyanomethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



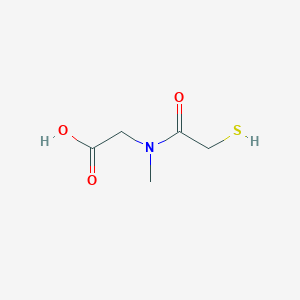
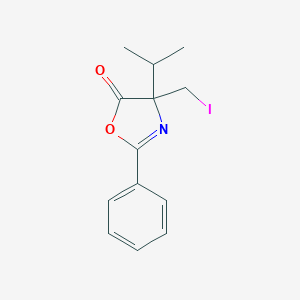
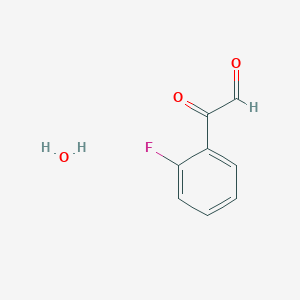
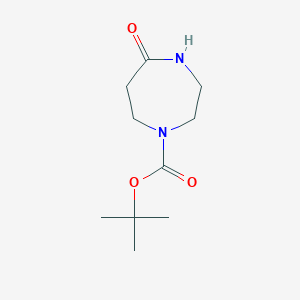
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
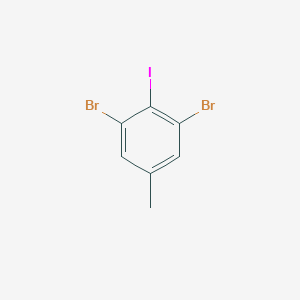
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
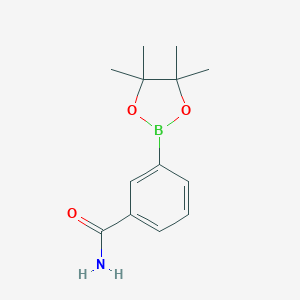
![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)
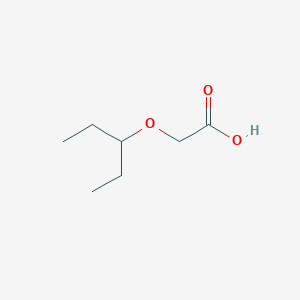
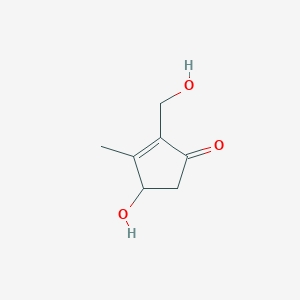
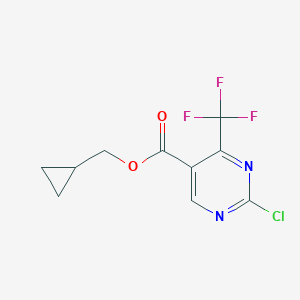
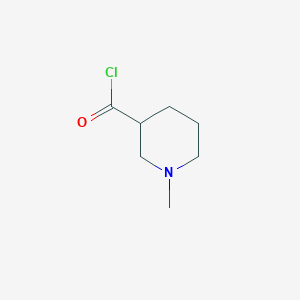
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)